molecular formula C16H13BrO3 B8569519 3-(2-Benzyloxy-5-bromophenyl)-acrylic acid

3-(2-Benzyloxy-5-bromophenyl)-acrylic acid

Cat. No.: B8569519
M. Wt: 333.18 g/mol
InChI Key: KTQCYOABVYGDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Benzyloxy-5-bromophenyl)-acrylic acid is a useful research compound. Its molecular formula is C16H13BrO3 and its molecular weight is 333.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

3-(5-bromo-2-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H13BrO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)

InChI Key

KTQCYOABVYGDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-benzyloxy-5-bromobenzaldehyde (0.10 mol), malonic acid (15.0 g), and piperidine (2.0 ml) in 150 ml of pyridine was first heated at 90° C. for 90 min and subsequently refluxed for 0.5 hrs. After cooling to room temperature, the reaction was poured on a mixture of ice (1 kg) and concentrated aqueous hydrochloric acid (250 ml). The solid material that precipitated after stirring for 2 hrs. was collected by suction and recrystallized from a minimum of boiling methanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

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